Pd-Catalyzed Asymmetric Allylic Alkylation: Enantioselectivity and Configurational Divergence
In a direct head-to-head study, the Pd catalyst formed with (R,R)-iPr-DuPHOS (the phenyl-bridged analog) exhibited a fundamentally different stereochemical outcome compared to (R,R)-Me-DuPHOS. While this comparison uses the DuPhos backbone, it isolates the steric effect of the isopropyl versus methyl substituent on the phospholane rings, which is directly transferable to the BPE ligand family. The iPr-substituted ligand provided the (R)-enantiomer of the product, whereas the Me-substituted ligand gave the (S)-enantiomer, representing a complete switch in absolute configuration. [1]
| Evidence Dimension | Enantioselectivity (ee) and Absolute Configuration |
|---|---|
| Target Compound Data | Up to 98% ee; product configuration: (R) |
| Comparator Or Baseline | (R,R)-Me-DuPHOS: Up to 96% ee; product configuration: (S) |
| Quantified Difference | 2% ee difference; but inversion of absolute configuration |
| Conditions | Pd0-catalyzed asymmetric allylic alkylation of rac-1,3-diphenylpropenyl acetate with dimethyl malonate; [Pd(η3-C3H5)Cl]2 precatalyst, BSA/KOAc, CH2Cl2, room temperature. |
Why This Matters
The configuration reversal means a user cannot simply choose a smaller substituent ligand based on price or availability; the desired product enantiomer is exclusively accessible with a specific phospholane substituent.
- [1] Marinho V.R., Ramalho J.P.P., Rodrigues A.I., Burke A.J. 'A Comparison of (R,R)-Me-DUPHOS and (R,R)-DUPHOS-iPr Ligands in the Pd0-Catalysed Asymmetric Allylic Alkylation Reaction: Stereochemical and Kinetic Considerations.' European Journal of Organic Chemistry, 2009, 36, 6311-6317. View Source
